![molecular formula C13H16N2O B2487920 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide CAS No. 126336-83-2](/img/structure/B2487920.png)
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” is a compound that contains a benzamide group and a tetrahydroazepine group . Benzamides are a class of compounds containing a benzene ring and an amide group. Tetrahydroazepines, also known as perhydroazepines, are a class of cyclic amines .
Molecular Structure Analysis
The molecular structure of “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” would consist of a benzamide group attached to a tetrahydroazepine ring . The exact structure would depend on the position of the benzamide group on the azepine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” would depend on its exact structure. For example, 3,4,5,6-Tetrahydro-2H-azepine has a molecular weight of 97.1582 .Scientific Research Applications
Antimicrobial Activity
Some compounds synthesized using “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have shown antimicrobial activity . This could lead to the development of new antimicrobial agents to combat resistant strains of bacteria.
Analgesic Activity
Compounds derived from “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have been tested for analgesic (pain-relieving) activities . This could potentially lead to the development of new pain relief medications.
Anti-inflammatory Activity
In addition to analgesic properties, some compounds synthesized using “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have also shown anti-inflammatory activities . This could be beneficial in the treatment of conditions characterized by inflammation.
Prodrug in Drug Delivery Systems
This compound has found applications as a biolabile prodrug in the design of drug delivery systems due to its high lipid solubility and enzymatic rate of hydrolysis . This could improve the delivery and effectiveness of certain drugs.
Research and Development
“N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” is used in scientific research and development . Its unique properties make it a valuable tool in the exploration of new chemical reactions and processes.
properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLVHVYKGMOCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.